Cas no 35910-16-8 (Pterosin A)
Pterosin A Chemical and Physical Properties
Names and Identifiers
-
- (2S)-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one
- (2S)-6-(2-Hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1-indanone
- 1H-inden-1-one, 2,3-dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-, (2S)-
- DTXSID60957329
- NS00066983
- SCHEMBL13242312
- 1H-Inden-1-one, 2,3-dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-, (S)-
- AKOS040735008
- CHEMBL3526691
- (S)-2,3-Dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one
- XP173000
- 35910-16-8
- HY-N7912
- Pterosin A
- CS-0138791
- (2S)-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one
- (S)-6-(2-Hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one
- DA-59662
-
- Inchi: 1S/C15H20O3/c1-9-6-11-7-15(3,8-17)14(18)13(11)10(2)12(9)4-5-16/h6,16-17H,4-5,7-8H2,1-3H3/t15-/m0/s1
- InChI Key: BDZJLPDYMKPKGC-HNNXBMFYSA-N
- SMILES: O=C1C2C(C)=C(CCO)C(C)=CC=2C[C@@]1(C)CO
Computed Properties
- Exact Mass: 248.1413
- Monoisotopic Mass: 248.14124450g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 328
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 57.5Ų
Experimental Properties
- Color/Form: Powder
- PSA: 57.53
Pterosin A Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P213315-0.5mg |
Pterosin A |
35910-16-8 | 0.5mg |
$ 210.00 | 2022-06-03 | ||
| TRC | P213315-1mg |
Pterosin A |
35910-16-8 | 1mg |
$345.00 | 2023-05-17 | ||
| TRC | P213315-2.5mg |
Pterosin A |
35910-16-8 | 2.5mg |
$477.00 | 2023-05-17 | ||
| A2B Chem LLC | AG09519-1mg |
(S)-2,3-Dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one |
35910-16-8 | 94% | 1mg |
$515.00 | 2024-04-20 | |
| MedChemExpress | HY-N7912-1mg |
Pterosin A |
35910-16-8 | 94.07% | 1mg |
¥4800 | 2025-04-16 | |
| TRC | P213315-.5mg |
Pterosin A |
35910-16-8 | 5mg |
$259.00 | 2023-05-17 |
Pterosin A Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on Pterosin A
Pterosin A (CAS No. 35910-16-8): A Comprehensive Overview
Pterosin A (CAS No. 35910-16-8) is a naturally occurring compound that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its unique structural features and potential therapeutic applications. This compound, isolated from the fern Pteris ensiformis, belongs to a class of sesquiterpene lactones and has been extensively studied for its biological activities and medicinal properties.
The chemical structure of Pterosin A is characterized by a sesquiterpene skeleton with a lactone ring, which contributes to its stability and reactivity. The compound's molecular formula is C15H20O4, and it has a molecular weight of 264.31 g/mol. The presence of multiple functional groups, including hydroxyl and carbonyl groups, makes Pterosin A highly versatile in terms of its chemical reactivity and biological interactions.
Recent research has highlighted the diverse biological activities of Pterosin A. One of the most notable areas of investigation is its anti-inflammatory properties. Studies have shown that Pterosin A can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases. For instance, a study published in the Journal of Ethnopharmacology in 2021 demonstrated that Pterosin A significantly reduced inflammation in a mouse model of colitis.
In addition to its anti-inflammatory effects, Pterosin A has also been found to exhibit potent antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in various chronic diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Research published in the Oxidative Medicine and Cellular Longevity in 2020 reported that Pterosin A effectively scavenged free radicals and protected cells from oxidative damage.
The cytotoxic activity of Pterosin A against cancer cells is another area of active research. Several studies have shown that Pterosin A can induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. For example, a study published in the Cancer Letters in 2019 found that Pterosin A inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase-3.
Beyond its direct biological activities, Pterosin A has also been explored for its potential as a lead compound for drug development. The compound's unique structure and multifaceted biological activities make it an attractive candidate for further optimization and synthesis to enhance its therapeutic potential. Researchers are currently investigating structural modifications to improve the solubility, stability, and bioavailability of Pterosin A, with the goal of developing more effective pharmaceutical agents.
In conclusion, Pterosin A (CAS No. 35910-16-8) is a promising natural product with a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic properties. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic applications. As interest in natural products for drug discovery grows, the future prospects for Pterosin A-based therapies are highly promising.
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